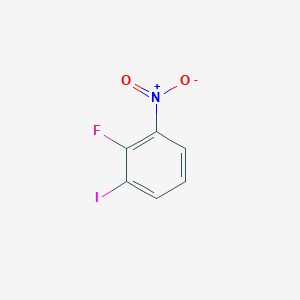

2-Fluoro-1-iodo-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-1-iodo-3-nitrobenzene is an organic compound with the molecular formula C6H3FINO2 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 2-Fluoro-1-iodo-3-nitrobenzene can be achieved through several steps. One method starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular weight of 2-Fluoro-1-iodo-3-nitrobenzene is 267.00 . The InChI code is 1S/C6H3FINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H .Physical And Chemical Properties Analysis

2-Fluoro-1-iodo-3-nitrobenzene is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2-Fluoro-1-iodo-3-nitrobenzene serves as a valuable building block in organic synthesis. Researchers exploit its unique properties to create novel molecules and functionalize aromatic systems. Some notable applications include:

Arylation Reactions: The compound participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of fluorine and iodine atoms into diverse substrates. These reactions find use in drug discovery and materials science .

Heterocyclic Synthesis: By incorporating 2-fluoro-1-iodo-3-nitrobenzene into heterocyclic frameworks, chemists can access new classes of compounds. For instance, it plays a role in the synthesis of pyrrolo[3,2-b]pyridine amides, which exhibit interesting biological activities .

Environmental and Analytical Chemistry

The compound’s reactivity and spectroscopic properties contribute to environmental monitoring and analytical techniques:

Safety and Hazards

2-Fluoro-1-iodo-3-nitrobenzene is classified as harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-Fluoro-1-iodo-3-nitrobenzene are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

2-Fluoro-1-iodo-3-nitrobenzene likely interacts with its targets through a series of substitution reactions . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary . These reactions involve the replacement of a leaving group (in this case, the halide) by a nucleophile .

Biochemical Pathways

It’s known that nitro groups can be reduced to amines in a biochemical context , which could potentially affect a variety of biochemical pathways, given the importance of amines in biochemistry.

Pharmacokinetics

It’s worth noting that the compound’s physical properties, such as its molecular weight of 26700 , could influence its pharmacokinetic behavior.

Result of Action

Given its potential to undergo reactions at the benzylic position , it could potentially lead to a variety of products depending on the specific conditions and reactants present.

Action Environment

The action, efficacy, and stability of 2-Fluoro-1-iodo-3-nitrobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . These conditions likely help to maintain the compound’s stability and prevent unwanted reactions.

properties

IUPAC Name |

2-fluoro-1-iodo-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBBGGJMXFKGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

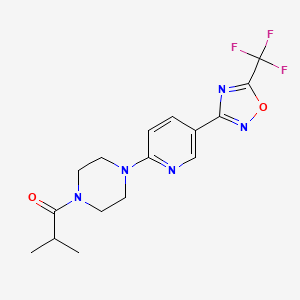

![N~4~-(2-chlorobenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2521395.png)

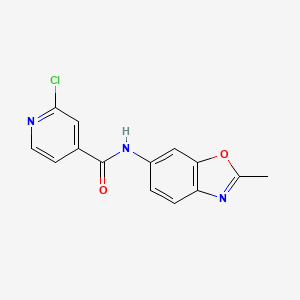

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)

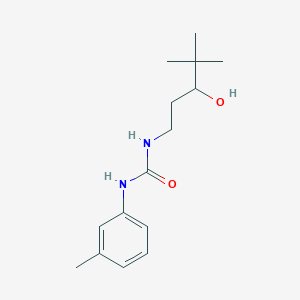

![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)

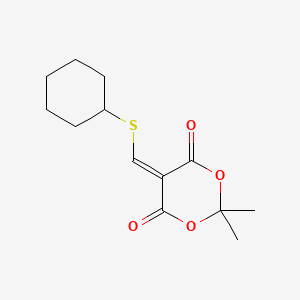

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)